![molecular formula C22H20ClN3O2S B12642877 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core, a chloro substituent, a dimethylamino phenyl group, a dimethyl thiazolyl group, and a hydroxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- typically involves multi-step organic reactions. The starting materials often include 7-chloro-2(1H)-quinolinone, 4-(dimethylamino)benzaldehyde, and 2,5-dimethyl-4-thiazole. The synthesis may proceed through a series of condensation, cyclization, and substitution reactions under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to DNA or RNA, interfering with replication or transcription processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2(1H)-Quinolinone derivatives with different substituents.
- Thiazole-containing compounds with similar structures.
- Other chloro-substituted quinolinones.
Uniqueness: The uniqueness of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H20ClN3O2S |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-1,3-thiazol-4-yl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H20ClN3O2S/c1-11-20(24-12(2)29-11)19-21(27)16-9-15(17(23)10-18(16)25-22(19)28)13-5-7-14(8-6-13)26(3)4/h5-10H,1-4H3,(H2,25,27,28) |
Clé InChI |
DVENMDYPSFIIAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)C)C2=C(C3=CC(=C(C=C3NC2=O)Cl)C4=CC=C(C=C4)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


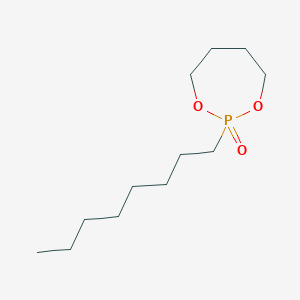
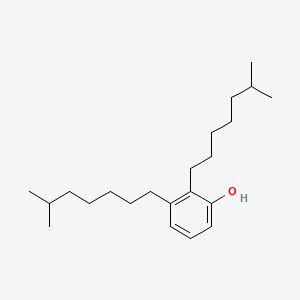
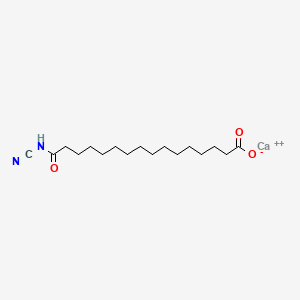
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
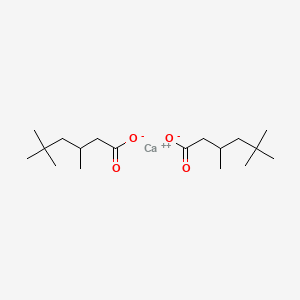
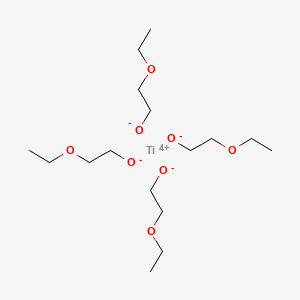
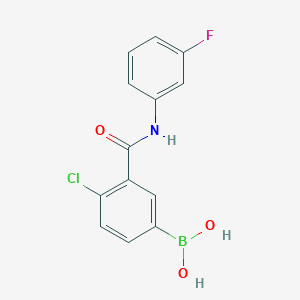
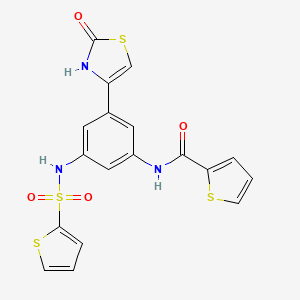
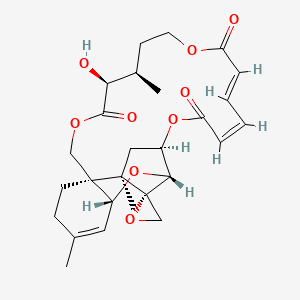
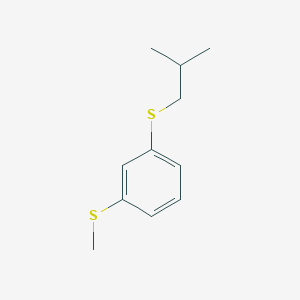
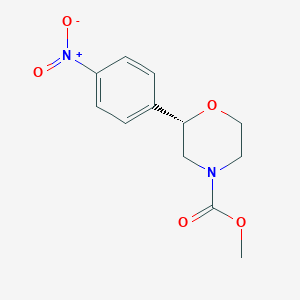

![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)

